This compound can be synthesized from adenine, a naturally occurring purine base found in DNA and RNA. Its classification as a purine derivative places it among other biologically significant compounds like adenine and guanine, which are crucial for cellular functions, including energy transfer and signaling pathways.
The synthesis of 3-methyl-7H-purin-3-ium-6-amine typically involves the methylation of adenine. The general procedure includes:
In industrial settings, this synthesis may be scaled up using high-purity reagents and controlled conditions to ensure product consistency and quality. Techniques such as recrystallization and chromatography are often utilized for purification .
The molecular structure of 3-methyl-7H-purin-3-ium-6-amine can be described by its molecular formula and a molecular weight of 150.16 g/mol. The IUPAC name for this compound is 1-methyl-7H-purin-1-ium-6-amine.
Property | Value |
---|---|
Molecular Formula | C₆H₈N₅⁺ |
Molecular Weight | 150.16 g/mol |
IUPAC Name | 1-methyl-7H-purin-1-ium-6-amine |
InChI | InChI=1S/C6H7N5/c1-11... |
Canonical SMILES | C[N+]1=C(C2=C(N=CN2)N=C1)N |
3-Methyl-7H-purin-3-ium-6-amine participates in various chemical reactions, making it versatile in synthetic organic chemistry:
The choice of reagents and conditions varies depending on the desired reaction pathway:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Base-catalyzed conditions |
The mechanism of action for 3-methyl-7H-purin-3-ium-6-amine primarily involves its interaction with specific molecular targets within biological systems. Notably, it interacts with cap-specific messenger ribonucleic acid (nucleoside-2’-O-) methyltransferase, an enzyme that plays a crucial role in the methylation process of messenger ribonucleic acid caps, thereby influencing gene expression and protein synthesis .
The physical and chemical properties of 3-methyl-7H-purin-3-ium-6-amine are critical for its applications in research:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
pKa | Not specified |
These properties suggest that the compound is likely to be stable under standard laboratory conditions but may require specific handling procedures due to its reactivity.
3-Methyl-7H-purin-3-ium-6-amine has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2